molecular formula C14H16O4 B6141826 ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate CAS No. 57961-50-9

ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate

Cat. No.: B6141826
CAS No.: 57961-50-9
M. Wt: 248.27 g/mol
InChI Key: FRMKYUXSGRBHMC-UHFFFAOYSA-N
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Description

Contextualization of Ethyl 4-(2,5-Dimethylphenyl)-2,4-dioxobutanoate within Modern Organic Synthesis and Functional Molecules

This compound belongs to the β-dioxoester class of organic compounds, which are distinguished by the presence of two carbonyl groups separated by a single methylene (B1212753) carbon. This structural motif imparts a unique reactivity that makes it a valuable building block in modern organic synthesis. ut.ac.ir The compound serves as a versatile precursor for the construction of more complex molecular architectures, including a variety of heterocyclic systems. evitachem.com

The presence of the 2,5-dimethylphenyl group, an aryl substituent, is significant. In the broader context of medicinal chemistry and materials science, the modification of aryl groups is a key strategy for tuning the electronic and steric properties of a molecule. This can influence its biological activity or physical characteristics. For example, various ethyl 4-aryl-2,4-dioxobutanoate derivatives have been synthesized and investigated for their potential as Src kinase inhibitors, which play a role in cancer progression. ut.ac.irut.ac.ir The specific substitution pattern on the aromatic ring is crucial for modulating such activities. Therefore, this compound represents a specific variant within a class of compounds recognized for its potential in developing new functional molecules.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC14H16O4 uni.lu
Molecular Weight248.27 g/mol
Monoisotopic Mass248.10486 Da uni.lu
Canonical SMILESCCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)C)C uni.lu
InChIKeyFRMKYUXSGRBHMC-UHFFFAOYSA-N uni.lu

Historical Development and Significance of β-Dioxoester Scaffolds in Contemporary Synthetic Chemistry

The chemistry of β-dicarbonyl compounds, including β-dioxoesters, has been a cornerstone of organic chemistry for over a century. Their synthesis is classically achieved through reactions like the Claisen condensation, which involves the base-mediated reaction between an ester and a ketone. For ethyl 4-aryl-2,4-dioxobutanoates specifically, a common synthetic route is the reaction between a substituted acetophenone (B1666503) and diethyl oxalate (B1200264) in the presence of a base such as sodium ethoxide. ut.ac.irut.ac.ir

Historically, the significance of β-dioxoesters lies in the reactivity of the central methylene group. The acidity of the protons on this carbon allows for easy deprotonation to form a stabilized enolate, a potent carbon nucleophile. This reactivity has been harnessed in countless carbon-carbon bond-forming reactions, making these compounds indispensable intermediates for building molecular complexity.

Furthermore, β-dioxoesters are crucial precursors in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step. The Biginelli reaction, first reported in 1893, is a prime example where a β-ketoester, an aldehyde, and urea (B33335) combine to form dihydropyrimidinones, a class of heterocycles with significant pharmacological importance. beilstein-journals.org This enduring utility underscores the foundational role of β-dioxoester scaffolds in the synthesis of a wide array of organic molecules, from pharmaceuticals to specialty chemicals.

Rationale for Investigating the Specificity of this compound in Chemical Research

The specific focus on this compound in chemical research is driven by the principles of structure-activity relationships and the desire to create tailored molecular properties. The aryl portion of the molecule is a key determinant of its interactions with biological targets or its performance in material applications. By introducing substituents onto this aromatic ring, researchers can systematically alter the compound's characteristics.

The rationale for the 2,5-dimethylphenyl group, in particular, can be understood from several perspectives:

Steric Influence: The two methyl groups, especially the one at the ortho position (position 2), can impose steric constraints that influence the conformation of the molecule. This can affect how the molecule binds to a receptor or enzyme active site, potentially leading to enhanced selectivity or potency.

Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents). This property is critical in pharmaceutical research as it affects how a potential drug is absorbed, distributed, metabolized, and excreted (ADME properties).

Research on related aryl-substituted compounds has shown that even minor changes to the substitution pattern can lead to significant differences in biological effect. For instance, studies on diarylpropionitrile analogs as ligands for the estrogen receptor beta (ERβ) demonstrated that various substituents on the aryl rings altered binding affinity and selectivity. nih.gov Therefore, the synthesis and study of the 2,5-dimethylphenyl derivative represent a logical step in the systematic exploration of the chemical space around the 4-aryl-2,4-dioxobutanoate scaffold to discover molecules with optimized properties.

Overview of Major Academic Research Avenues for this compound

Based on the established chemistry of β-dioxoesters and their aryl-substituted derivatives, the primary avenues for academic research involving this compound can be outlined as follows:

Synthetic Applications and Methodology Development: A major area of research is its use as an intermediate in the synthesis of more complex molecules. This includes its reaction with various nucleophiles to form heterocyclic compounds like pyrazoles, pyrimidines, and quinolines, which are prevalent in biologically active compounds. evitachem.com Research may focus on developing novel, efficient, and stereoselective synthetic methods utilizing this specific building block.

Medicinal Chemistry and Biological Screening: Drawing parallels from structurally similar compounds, a significant research avenue is the investigation of its biological properties. ut.ac.irut.ac.ir This involves synthesizing the compound and screening it for various activities, such as enzyme inhibition (e.g., kinases), antimicrobial effects, or as a ligand for nuclear receptors. The specific dimethyl substitution pattern provides a unique candidate for exploring structure-activity relationships within this class of molecules.

Coordination Chemistry: The β-dicarbonyl moiety is a classic bidentate ligand capable of forming stable complexes with a wide range of metal ions. umsl.edu Research in this area would involve synthesizing metal complexes of this compound and studying their structural, spectroscopic, and catalytic properties. These complexes could have applications in catalysis, materials science, or as imaging agents.

Physicochemical and Tautomeric Studies: A fundamental investigation into the compound's physicochemical properties, particularly its keto-enol tautomerism, represents another key research direction. herts.ac.uk Detailed studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to quantify the tautomeric equilibrium in different solvents and under varying conditions (e.g., pH, temperature), providing deeper insight into its intrinsic chemical behavior. cdnsciencepub.comresearchgate.net

Table 2: Summary of Research Avenues
Research AvenueDescriptionKey Concepts
Synthetic ApplicationsUse as a precursor for complex molecules, especially heterocycles.Building block, Multicomponent reactions, Heterocycle synthesis evitachem.combeilstein-journals.org
Medicinal ChemistryScreening for biological activities like enzyme inhibition.Structure-Activity Relationship (SAR), Kinase inhibitors ut.ac.irut.ac.ir
Coordination ChemistryFormation and study of metal complexes.Bidentate ligand, Chelation, Catalysis umsl.edu
Physicochemical StudiesInvestigation of keto-enol tautomerism and reactivity.Tautomerism, NMR spectroscopy, Solvent effects cdnsciencepub.comresearchgate.netherts.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMKYUXSGRBHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Ethyl 4 2,5 Dimethylphenyl 2,4 Dioxobutanoate

Strategic Approaches to Carbon-Carbon Bond Formation in Dioxobutanoate Systems

The construction of the 2,4-dioxobutanoate core of the target molecule hinges on the formation of a carbon-carbon bond between a two-carbon electrophilic species and a nucleophilic precursor bearing the 2,5-dimethylphenyl moiety. The most direct and widely employed methods for creating such β-dicarbonyl systems are based on the principles of enolate chemistry.

The Claisen condensation is a cornerstone reaction in the synthesis of β-ketoesters. wikipedia.org It involves the reaction between an ester, which provides the enolate, and another carbonyl compound. In the context of synthesizing ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate, a mixed Claisen condensation is the most logical approach. This strategy utilizes two different carbonyl compounds, one acting as the enolate donor and the other as the electrophilic acceptor. openstax.org

A general and effective method for the synthesis of ethyl 4-aryl-2,4-dioxobutanoates involves the reaction of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a strong base. ut.ac.irlibretexts.org In this case, 2',5'-dimethylacetophenone (B146730) serves as the enolizable ketone (the nucleophilic donor), while diethyl oxalate acts as the non-enolizable electrophilic acceptor. libretexts.org The reaction is typically promoted by a strong base, such as sodium ethoxide (NaOEt), which deprotonates the α-carbon of the acetophenone to generate the reactive enolate. organic-chemistry.org

The mechanism proceeds via the nucleophilic attack of the acetophenone enolate on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group to yield the final β-ketoester product. ut.ac.ir A full equivalent of base is required, as the product is more acidic than the starting ketone and will be deprotonated, driving the reaction to completion. organic-chemistry.org

A representative reaction scheme is as follows:

2',5'-Dimethylacetophenone + Diethyl Oxalate --(NaOEt, Ethanol)--> this compound

ReactantRoleKey Features
2',5'-Dimethylacetophenone Enolate Donor (Nucleophile)Possesses acidic α-protons that can be removed by a strong base to form a nucleophilic enolate.
Diethyl Oxalate Electrophilic AcceptorLacks α-protons and therefore cannot self-condense, making it an ideal partner for mixed Claisen condensations. openstax.org
Sodium Ethoxide (NaOEt) BaseA strong base required to generate the enolate from the acetophenone. The choice of ethoxide as the base prevents transesterification side reactions.

An alternative strategic approach involves the direct acylation of an aromatic precursor. The Friedel-Crafts acylation is a classic and powerful method for attaching acyl groups to aromatic rings. wikipedia.org To synthesize the key precursor, 2',5'-dimethylacetophenone, p-xylene (B151628) can be acylated using an appropriate acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netaskfilo.com

The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich p-xylene ring. The methyl groups on the xylene ring are activating and direct the incoming acyl group to the ortho and para positions. In the case of p-xylene, the two methyl groups direct the acylation to the position ortho to one of the methyl groups, yielding the desired 2',5'-dimethylacetophenone. researchgate.net

This two-step approach, beginning with the Friedel-Crafts acylation of p-xylene followed by the Claisen condensation, represents a robust and well-established pathway to this compound.

ReactionReactantsCatalystProduct
Friedel-Crafts Acylation p-Xylene, Acetyl ChlorideAluminum Chloride (AlCl₃)2',5'-Dimethylacetophenone
Claisen Condensation 2',5'-Dimethylacetophenone, Diethyl OxalateSodium Ethoxide (NaOEt)This compound

While not a direct method for the synthesis of the target β-ketoester, modern cross-coupling reactions offer alternative pathways for the formation of the aryl-ketone bond found in the precursor. The Suzuki-Miyaura coupling, for instance, is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.net

In a hypothetical application to a related structure, an arylboronic acid could be coupled with a suitable acyl electrophile. mdpi.com More relevantly, carbonylative Suzuki-Miyaura couplings have been developed to synthesize aryl ketones. nih.govrsc.org These reactions introduce a carbonyl group during the coupling process. While more complex than the classical methods for this specific target, these advanced techniques are valuable for constructing similar structures, particularly when dealing with more complex or functionalized aromatic systems. For example, a carbonylative cross-coupling of an alkyl iodide with an arylboronic acid under palladium and light-induced conditions can yield alkyl aryl ketones. acs.org

Detailed Analysis of Precursor Synthesis and Functionalization of the 2,5-Dimethylphenyl Moiety

The primary precursor for the synthesis of this compound via the Claisen condensation route is 2',5'-dimethylacetophenone. guidechem.comsigmaaldrich.com As outlined in section 2.1.2, the most common and industrially scalable method for its synthesis is the Friedel-Crafts acylation of p-xylene. researchgate.net

The reaction involves treating p-xylene with an acetylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is an electrophilic aromatic substitution where the acylium ion (CH₃CO⁺), generated from the reaction of the acetylating agent with the Lewis acid, attacks the aromatic ring of p-xylene. The two methyl groups on p-xylene are ortho, para-directing and activating, leading to a single major product, 2',5'-dimethylacetophenone, in high yield. askfilo.com

Optimization of Reaction Conditions: Catalysis, Solvents, and Temperature Regimes

The efficiency and yield of the synthesis of this compound, particularly through the Claisen condensation, are highly dependent on the reaction conditions.

For the Claisen condensation of 2',5'-dimethylacetophenone with diethyl oxalate, the choice of base is critical. Strong bases such as sodium ethoxide or sodium hydride are typically employed to ensure complete deprotonation of the acetophenone to form the enolate. organic-chemistry.org Using sodium ethoxide in ethanol (B145695) is a common choice, as the ethoxide anion matches the leaving group of the ester, thus preventing unwanted transesterification reactions. ut.ac.ir

The solvent also plays a significant role. Anhydrous ethanol is a suitable solvent when using sodium ethoxide, as it is the conjugate acid of the base and does not interfere with the reaction. ut.ac.ir The reaction is often started at a low temperature and then may be heated to ensure completion. For instance, a procedure for analogous compounds involves stirring the reactants overnight and then heating at 80°C for a short period. ut.ac.ir

The workup procedure is also important for isolating the final product. After the reaction is complete, the mixture is typically acidified to neutralize the enolate of the β-ketoester product. ut.ac.ir

While the base-promoted Claisen condensation is the most common method, acid-catalyzed alternatives for the synthesis of β-dicarbonyl compounds exist. For instance, Lewis acids like titanium tetrachloride (TiCl₄) can promote crossed-Claisen type condensations between esters and acyl chlorides. researchgate.net These methods can sometimes offer higher selectivity in mixed condensations. Furthermore, Brønsted acids have been used in some Friedel-Crafts acylation reactions, particularly with activated aromatic rings, using carboxylic acids as the acylating agent. wikipedia.org However, for the specific transformation of 2',5'-dimethylacetophenone and diethyl oxalate, the base-promoted pathway remains the most direct and widely documented approach.

Base-Catalyzed Approaches

The most common and well-established method for the synthesis of ethyl 4-aryl-2,4-dioxobutanoates, including the 2,5-dimethylphenyl derivative, is the base-catalyzed Claisen condensation. ut.ac.irperlego.comuomustansiriyah.edu.iq This reaction involves the condensation of an ester with a ketone, in this case, the reaction between 2',5'-dimethylacetophenone and diethyl oxalate.

A general procedure involves the dropwise addition of a mixture of 2',5'-dimethylacetophenone and diethyl oxalate to a solution of freshly prepared sodium ethoxide in dry ethanol. ut.ac.ir The reaction mixture is typically stirred overnight and may be heated to ensure the completion of the reaction. ut.ac.ir Acidification of the reaction mixture, usually with a mineral acid like sulfuric acid, is then performed to neutralize the base and protonate the enolate of the product. ut.ac.ir

Table 1: General Parameters for Base-Catalyzed Synthesis

Parameter Description Reference
Reactants 2',5'-Dimethylacetophenone, Diethyl oxalate ut.ac.ir
Base Sodium ethoxide (NaOEt) ut.ac.ir
Solvent Dry Ethanol ut.ac.ir
Reaction Time Typically overnight ut.ac.ir

| Work-up | Acidification, Extraction | ut.ac.ir |

Metal-Mediated and Organocatalytic Methodologies

While base-catalyzed methods are prevalent, there is a growing interest in the development of metal-mediated and organocatalytic approaches for the synthesis of β-dicarbonyl compounds, which could potentially be applied to the synthesis of this compound.

Metal-Mediated Methodologies: Transition metal catalysis offers alternative pathways for C-C bond formation. williams.edu For instance, palladium-catalyzed reactions have been explored for the synthesis of β-keto esters, although specific examples for the target compound are not documented. organic-chemistry.org In principle, a metal catalyst could facilitate the coupling of a suitable enolate precursor of 2',5'-dimethylacetophenone with an electrophilic source of the ethyl oxalyl group. These methods can sometimes offer milder reaction conditions and improved selectivity compared to traditional base-catalyzed reactions.

Organocatalytic Methodologies: Organocatalysis has emerged as a powerful tool in asymmetric synthesis and for the construction of complex molecules under mild conditions. While the direct organocatalytic synthesis of this compound is not specifically described in the available literature, organocatalysts are known to promote various reactions that form 1,3-dicarbonyl compounds. For example, certain amine-based catalysts could potentially facilitate the condensation between an aldehyde and an ester derivative. However, the direct application to the synthesis of the target compound from 2',5'-dimethylacetophenone and diethyl oxalate would require further research and development.

Advanced Purification and Isolation Techniques for High Purity Target Compound Synthesis

The purification of the crude product is a critical step to obtain high-purity this compound. The initial work-up following the base-catalyzed synthesis typically involves acidification and extraction with an organic solvent like dichloromethane. ut.ac.ir The organic layer is then dried and the solvent is evaporated. ut.ac.ir

The most commonly reported method for the purification of ethyl 4-aryl-2,4-dioxobutanoates is recrystallization . ut.ac.ir Ethanol is a frequently used solvent for this purpose, yielding the pure product upon cooling. ut.ac.ir

For achieving higher purity or for separating the target compound from closely related impurities, more advanced techniques could be employed, although their specific application to this compound is not detailed in the literature. These techniques could include:

Column Chromatography: This is a standard technique for the purification of organic compounds. For β-keto esters, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) can be used as the eluent. orgsyn.org This method is effective in separating the desired product from unreacted starting materials and by-products.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity samples, preparative HPLC can be utilized. This technique offers higher resolution than standard column chromatography.

The choice of purification method would depend on the scale of the synthesis and the required purity of the final product. For routine laboratory synthesis, recrystallization is often sufficient. ut.ac.ir

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 2,5 Dimethylphenyl 2,4 Dioxobutanoate

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Without experimental or theoretical studies on the UV-Vis and fluorescence spectra of ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate, no information can be provided regarding its electronic transitions, absorption maxima, molar absorptivity, or emissive properties.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A crystallographic information file (CIF) or a published crystal structure is unavailable for this compound. Consequently, the following subsections cannot be addressed:

Analysis of Bond Lengths, Bond Angles, Torsion Angles, and Supramolecular Assemblies:The precise molecular geometry, including bond lengths, bond angles, and torsion angles, remains undetermined. Furthermore, an analysis of the intermolecular interactions and crystal packing that define its supramolecular architecture cannot be performed.

To provide the requested in-depth analysis, the synthesis and subsequent advanced characterization of this compound would need to be undertaken and published within the scientific community.

Reactivity Profiles and Transformational Chemistry of Ethyl 4 2,5 Dimethylphenyl 2,4 Dioxobutanoate

Reactions at the β-Dioxoester Moiety

The core reactivity of ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate is centered around its β-dioxoester moiety. This part of the molecule is susceptible to a variety of chemical transformations, including tautomerism, condensation, alkylation, acylation, conjugate additions, reductions, and transesterification.

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. libretexts.orglibretexts.org The keto form is the traditional representation with two carbonyl groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the presence of intramolecular hydrogen bonding. nih.govresearchgate.netemerginginvestigators.org

The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. libretexts.orglibretexts.orgsemanticscholar.org This conjugation of the double bond with the carbonyl group also contributes to the stability of the enol tautomer. libretexts.orglibretexts.orgyoutube.com The relative populations of the keto and enol forms can be studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net In many β-ketoesters, the enol form can be a significant, if not the major, component of the equilibrium mixture. libretexts.orglibretexts.org

Table 1: Tautomeric Forms of this compound

TautomerStructural Features
KetoContains two distinct carbonyl groups (a ketone and an ester).
EnolContains a hydroxyl group, a carbon-carbon double bond, and an ester group. The double bond is conjugated with the ester carbonyl.

Condensation Reactions with Nucleophiles (e.g., Amines, Hydrazines, Hydroxylamines) for Heterocycle Formation

The dicarbonyl nature of this compound makes it an excellent substrate for condensation reactions with various nucleophiles, leading to the formation of a wide range of heterocyclic compounds.

Amines: Reaction with primary amines can lead to the formation of enaminones, which are versatile intermediates in their own right.

Hydrazines: Condensation with hydrazine (B178648) or its derivatives is a common method for the synthesis of pyrazoles. researchgate.netclockss.orgclockss.org The reaction proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration.

Hydroxylamines: The reaction with hydroxylamine (B1172632) yields oximes. study.comresearchgate.netquora.com These can be further transformed into other heterocyclic systems. nih.govquora.com

These reactions are often catalyzed by acids or bases and are fundamental in the synthesis of various pharmacologically active molecules. nih.govlongdom.org

Alkylation and Acylation Reactions on Enolate Intermediates

The acidic nature of the α-protons (the protons on the carbon between the two carbonyl groups) allows for the facile formation of a stabilized enolate ion in the presence of a base. This enolate is a powerful nucleophile and can readily participate in alkylation and acylation reactions.

Alkylation: The enolate of this compound can be alkylated by reacting it with alkyl halides. libretexts.org This reaction forms a new carbon-carbon bond at the α-position. libretexts.org The choice of base and reaction conditions can influence the outcome, particularly in cases where multiple acidic protons are present. libretexts.orgsci-hub.se

Acylation: Similarly, the enolate can be acylated using acylating agents such as acid chlorides or anhydrides. nih.govyoutube.comyoutube.com This reaction introduces an acyl group at the α-position, leading to the formation of a β-tricarbonyl compound.

Table 2: Representative Alkylation and Acylation Reactions

ReactionReagentsProduct Type
AlkylationBase (e.g., NaOEt), Alkyl Halide (R-X)α-Alkyl-β-dioxoester
AcylationBase (e.g., NaH), Acyl Chloride (RCOCl)α-Acyl-β-dioxoester

Michael Additions and Related Conjugate Additions

The enolate derived from this compound can act as a Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In a Michael reaction, the enolate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor) to form a new carbon-carbon bond. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and is widely used in organic synthesis. libretexts.org The reaction is typically catalyzed by a base. masterorganicchemistry.com

The general mechanism involves the formation of the enolate, followed by a nucleophilic attack on the β-carbon of the α,β-unsaturated system. libretexts.orgbeilstein-journals.orgopenstax.orgresearchgate.netnih.gov

Reduction Reactions of Carbonyl Groups

The two carbonyl groups in this compound can be selectively reduced. The choice of reducing agent and reaction conditions determines which carbonyl group is reduced and to what extent.

Selective Reduction of the Ketone: Reagents such as sodium borohydride (B1222165) (NaBH4) can selectively reduce the ketone carbonyl to a secondary alcohol, leaving the ester group intact. wikipedia.orglibretexts.org

Reduction of Both Carbonyls: More powerful reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both the ketone and the ester, yielding a diol. libretexts.org

Conjugate Reduction: In the case of α,β-unsaturated derivatives of the dicarbonyl compound, specific reagents can be used to achieve 1,4-reduction (conjugate reduction) of the double bond, leaving the carbonyl groups untouched. wikipedia.orgoup.comorganic-chemistry.org Catalytic hydrogenation can also be employed for this purpose. acs.org

Table 3: Reduction Products of this compound

Reducing AgentProduct
Sodium Borohydride (NaBH4)Ethyl 4-hydroxy-4-(2,5-dimethylphenyl)-2-oxobutanoate
Lithium Aluminum Hydride (LiAlH4)4-(2,5-Dimethylphenyl)butane-1,2,4-triol

Transesterification Reactions with Various Alcohols

The ethyl ester group of this compound can be exchanged with other alkoxy groups through a process called transesterification. tandfonline.comrsc.orgresearchgate.netnih.govrsc.org This reaction is typically carried out by heating the β-keto ester with an excess of another alcohol in the presence of an acid or base catalyst. tandfonline.comrsc.org

This reaction is useful for modifying the ester portion of the molecule, which can be important for altering its physical properties or for subsequent synthetic transformations. nih.gov A variety of alcohols, including primary, secondary, and even tertiary alcohols, can be used. rsc.orgnih.gov

Reactions Involving the Aromatic Ring System

The reactivity of the 2,5-dimethylphenyl group is governed by the electronic effects of its substituents: the two activating methyl groups and the deactivating ethyl 2,4-dioxobutanoate side chain.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on the this compound ring is determined by the interplay of the directing effects of the existing substituents. The two methyl groups are electron-donating and classified as activating groups, directing incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org Conversely, the ethyl 2,4-dioxobutanoate substituent, with its two electron-withdrawing carbonyl groups, is a deactivating group and would typically direct incoming electrophiles to the meta position. lumenlearning.comlibretexts.org

Given the substitution pattern, the available positions for substitution are C3, C4, and C6.

Position C6: This position is ortho to the C5-methyl group and meta to the C2-methyl group. It is also ortho to the deactivating side chain.

Position C4: This position is ortho to the C5-methyl group and meta to the deactivating side chain.

Position C3: This position is ortho to the C2-methyl group and meta to the C5-methyl group. It is also meta to the deactivating side chain.

The powerful activating nature of the two methyl groups will dominate, making the ring more reactive than benzene itself, despite the presence of the deactivating group. libretexts.org The substitution is expected to occur at the positions most activated by the methyl groups and least deactivated by the side chain. Therefore, substitution is most likely to occur at the C4 and C6 positions, which are ortho to one of the methyl groups. Steric hindrance from the adjacent side chain might reduce the reactivity of the C6 position.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the ring, likely at the C4 or C6 position.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding bromo- or chloro-substituted derivative. msu.edu

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) would introduce a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

Directed ortho-metalation (DoM) is a powerful regioselective method for the functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. baranlab.orgorganic-chemistry.org DMGs are typically functional groups containing heteroatoms (like oxygen or nitrogen) that can coordinate to the lithium atom, facilitating deprotonation at the adjacent position. uwindsor.ca

In the case of this compound, none of the substituents are considered strong, classical DMGs. The methyl groups are not effective DMGs. The carbonyl and ester groups possess Lewis basic oxygen atoms, but their electrophilic nature makes them susceptible to nucleophilic attack by the organolithium reagent. However, the possibility of a chelation-controlled lithiation exists, where the two carbonyl oxygens of the side chain could coordinate the lithium reagent, potentially directing deprotonation at the C6 position of the aromatic ring. This approach would be challenging due to competing reactions, such as enolization of the dicarbonyl system or nucleophilic attack at the carbonyl or ester carbons.

The reactivity and regioselectivity of the dimethylphenyl ring are a direct consequence of the combined electronic effects of its three substituents. These effects can be categorized as inductive and resonance effects. libretexts.org

Methyl Groups (-CH₃): These are activating groups. They exert a weak electron-donating inductive effect (+I) and an electron-donating resonance effect (+R) via hyperconjugation. libretexts.org Both effects increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org They are ortho, para-directors.

Ethyl 2,4-dioxobutanoate Group (-C(O)CH₂C(O)OEt): This is a deactivating group. The carbonyl functionalities are strongly electron-withdrawing through both a negative inductive effect (-I) and a negative resonance effect (-R). These effects decrease the electron density of the aromatic ring, making it less reactive. libretexts.orglumenlearning.com This group is a meta-director.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Methyl (-CH₃)Electron-donating (+I)Electron-donating (+R, hyperconjugation)ActivatingOrtho, Para
Ethyl 2,4-dioxobutanoateElectron-withdrawing (-I)Electron-withdrawing (-R)DeactivatingMeta

Ester Hydrolysis and Other Ester Transformations

The ethyl ester functionality can be readily transformed. The most common reaction is hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid: 4-(2,5-dimethylphenyl)-2,4-dioxobutanoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate to give the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. researchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The ester is protonated by a strong acid, which activates the carbonyl carbon towards nucleophilic attack by water.

Other transformations of the ester group include:

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester and the ketones to the corresponding diol.

Cyclization Strategies Leading to Fused or Spiro Systems

The 1,3-dicarbonyl moiety within the this compound structure is a classic synthon for the construction of various heterocyclic rings. nih.gov This is typically achieved by reacting the dicarbonyl compound with a binucleophile. Additionally, the aromatic ring can participate in intramolecular cyclization reactions.

Synthesis of Pyrazoles: Reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of pyrazole (B372694) rings. The reaction proceeds via condensation, cyclization, and dehydration.

Synthesis of Isoxazoles: Condensation with hydroxylamine (NH₂OH) yields isoxazole (B147169) derivatives. researchgate.net

Synthesis of Pyrimidines: Reaction with urea (B33335) or thiourea can be used to construct pyrimidine rings, which are important scaffolds in medicinal chemistry.

Intramolecular Friedel-Crafts Acylation: In the presence of a strong acid (e.g., polyphosphoric acid or AlCl₃), the enol form of the terminal ketone can act as a nucleophile, attacking the aromatic ring in an intramolecular electrophilic substitution to form a fused six-membered ring, resulting in a substituted indanone derivative. This cyclization would likely occur at the C6 position, ortho to the side chain.

Synthesis of Fused Heterocycles: The reactivity of the dicarbonyl unit allows for its use in multicomponent reactions to build complex fused or spirocyclic systems. researchgate.netnih.gov

Reagent(s)Resulting Heterocyclic SystemReaction Type
Hydrazine (NH₂NH₂)PyrazoleCondensation/Cyclization
Hydroxylamine (NH₂OH)IsoxazoleCondensation/Cyclization
Urea (H₂NCONH₂)Pyrimidine (pyrimidinone)Condensation/Cyclization
Strong Acid (e.g., PPA)Indanone (fused system)Intramolecular Friedel-Crafts Acylation

Mechanistic Investigations of Key Transformations and Reaction Intermediates

Understanding the mechanisms of the aforementioned reactions is crucial for predicting outcomes and optimizing conditions.

Mechanism of Electrophilic Aromatic Substitution: The reaction proceeds through a two-step mechanism. First, the π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The positive charge in this intermediate is delocalized across the ring. In the second step, a weak base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. msu.edu The stability of the arenium ion intermediate determines the regioselectivity; substituents that can best stabilize the positive charge dictate the position of attack.

Mechanism of Base-Catalyzed Ester Hydrolysis: This reaction begins with the nucleophilic addition of a hydroxide ion to the ester carbonyl carbon. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide ion as a leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate anion, driving the reaction to completion.

Mechanism of Pyrazole Formation: The reaction with hydrazine involves an initial nucleophilic attack by one of the hydrazine nitrogens on one of the carbonyl carbons (likely the more electrophilic ketone), followed by dehydration to form a hydrazone intermediate. A subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a five-membered ring intermediate, which then dehydrates to yield the aromatic pyrazole ring.

Computational Chemistry and Theoretical Studies on Ethyl 4 2,5 Dimethylphenyl 2,4 Dioxobutanoate

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate, these calculations would reveal its most stable three-dimensional structure and the distribution of electrons within it.

Ab Initio Methods for Higher-Level Electronic Structure Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation, leading to more reliable predictions of electronic energies and properties. Such calculations would serve to benchmark the results obtained from DFT.

Conformational Analysis and Potential Energy Surface Mapping

The presence of several rotatable single bonds in this compound suggests the existence of multiple conformers. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This mapping of the potential energy surface (PES) would identify the global minimum energy conformer as well as other low-energy isomers that might exist in equilibrium. nih.gov Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and spectroscopic signatures.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.net This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity. nih.gov Calculations would provide the energies of these orbitals and map their spatial distribution, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Properties for this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

This table is for illustrative purposes only. Actual values would be determined from quantum chemical calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties. For instance, by calculating the nuclear magnetic shielding tensors, one can predict the 1H and 13C NMR chemical shifts. chemicalbook.comchemicalbook.com Similarly, by calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. These predicted spectra, when compared with experimentally obtained spectra, can aid in the structural confirmation of the synthesized compound.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyKey Predicted Peaks
1H NMR (ppm)Aromatic protons, ethyl group protons, methylene (B1212753) protons
13C NMR (ppm)Carbonyl carbons, aromatic carbons, ethyl carbons
IR (cm-1)C=O stretching (keto and ester), C-H stretching, C-O stretching

This table provides expected regions for signals but lacks specific numerical data from computational studies.

Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is invaluable for studying reaction mechanisms. For reactions involving this compound, such as its synthesis via Claisen condensation of 2,5-dimethylacetophenone with diethyl oxalate (B1200264), computational methods could be used to map out the entire reaction pathway. ut.ac.ir This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. These studies provide deep insights into the reaction's feasibility, kinetics, and stereochemical outcomes.

Applications and Synthetic Utility of Ethyl 4 2,5 Dimethylphenyl 2,4 Dioxobutanoate in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Polyfunctional Molecules

The chemical architecture of ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate, characterized by the presence of multiple reactive sites—namely two carbonyl groups and an ester functionality—renders it an exceptionally versatile building block in organic synthesis. This polyfunctionality allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular skeletons.

The reactivity of the dicarbonyl system is central to its utility. The methylene (B1212753) bridge situated between the two carbonyl groups possesses acidic protons, facilitating enolate formation. This enolate can then participate in a range of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. For instance, the dialkylation of similar ethyl 4-aryl-3-oxobutanoates serves as a route to 1,4-dicarbonyl compounds, which are precursors for cyclopentenones. This underscores the potential of this compound to act as a linchpin in the assembly of elaborate polyfunctional molecules.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or subjected to decarboxylation. The aryl ketone can undergo reductions or participate in reactions typical of ketones. This multiplicity of reactive handles allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable starting material for the synthesis of intricately functionalized organic compounds.

Table 1: Potential Reactions for Building Complex Molecules

Reaction Type Reagent/Catalyst Potential Product Type
Alkylation Alkyl halide / Base Substituted β-ketoester
Acylation Acyl chloride / Base Tri-carbonyl compound
Knoevenagel Condensation Aldehyde or Ketone / Weak base α,β-Unsaturated dicarbonyl
Michael Addition α,β-Unsaturated compound / Base Adduct with a new C-C bond
Hydrolysis/Decarboxylation Acid or Base / Heat Aryl ketone

Precursor to Diverse Heterocyclic Compounds (e.g., Pyrazoles, Pyridines, Furans, Pyrroles)

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl motif is a classic precursor for a multitude of cyclization reactions to form five- and six-membered rings.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles, a class of heterocycles with significant pharmacological importance. mdpi.com For this compound, condensation with hydrazine hydrate (B1144303) would be expected to yield a substituted pyrazole (B372694). The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution pattern of the hydrazine. Patents related to pyrazolyl-based carboxamides mention the use of similar ethyl 4-aryl-2,4-dioxobutanoates as starting materials, indicating the industrial relevance of this transformation. alfa-chemistry.com

Pyridines: The Hantzsch pyridine (B92270) synthesis offers a viable route to dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. This compound can serve as the β-ketoester component, reacting with another keto compound, an aldehyde, and ammonia to construct the pyridine ring.

Furans: The Paal-Knorr furan (B31954) synthesis is a powerful method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions. organic-chemistry.orgresearchgate.netwikipedia.org While this compound is a 1,3-dicarbonyl compound, it can be synthetically converted into a 1,4-dicarbonyl intermediate, which can then undergo acid-catalyzed cyclization to form a substituted furan.

Pyrroles: The Knorr pyrrole (B145914) synthesis and the Paal-Knorr pyrrole synthesis are fundamental methods for constructing the pyrrole ring. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. alfa-chemistry.comresearchgate.net Similar to furan synthesis, this compound would first need to be converted to a suitable 1,4-dicarbonyl precursor. The Knorr synthesis, on the other hand, utilizes the reaction of an α-amino-ketone with a β-ketoester.

Table 2: Synthesis of Heterocyclic Compounds

Heterocycle General Reaction Name Key Reactants with this compound
Pyrazole Pyrazole Synthesis Hydrazine or substituted hydrazines
Pyridine Hantzsch Pyridine Synthesis Aldehyde, another β-ketoester, Ammonia/Ammonium Acetate
Furan Paal-Knorr Furan Synthesis (after conversion to a 1,4-dicarbonyl) Acid catalyst
Pyrrole Paal-Knorr Pyrrole Synthesis (after conversion to a 1,4-dicarbonyl) Primary amine or ammonia

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds (Focus on synthetic methodology and scaffold diversity, not biological activity or clinical trials)

The heterocyclic systems derived from this compound are core components of numerous pharmacologically relevant scaffolds. The ability to readily access these scaffolds makes this compound a valuable intermediate in medicinal chemistry research.

The pyrazole ring, for instance, is a well-known pharmacophore present in a variety of therapeutic agents. mdpi.com The synthesis of diversely substituted pyrazoles from this compound allows for the generation of libraries of compounds for screening against various biological targets. For example, ethyl 4-aryl-2,4-dioxobutanoate derivatives are used in the synthesis of Src kinase inhibitors. ut.ac.ir The synthetic methodology involves the reaction of the dioxobutanoate with appropriate reagents to construct the desired bioactive scaffold.

The pyridine scaffold is another privileged structure in drug discovery. The Hantzsch synthesis, utilizing precursors like this compound, provides a straightforward entry to substituted dihydropyridines, which are precursors to a wide range of bioactive molecules.

The versatility of this compound allows for the systematic modification of the resulting heterocyclic scaffolds. By varying the co-reactants in the cyclization reactions (e.g., using different substituted hydrazines for pyrazole synthesis or various aldehydes in the Hantzsch synthesis), a diverse range of analogues can be prepared. This diversity is crucial in structure-activity relationship (SAR) studies during the drug discovery process.

Applications in Catalyst or Ligand Design and Synthesis

While direct applications of this compound in catalyst or ligand design are not extensively documented in publicly available literature, its structural features suggest potential in this area. The 1,3-dicarbonyl moiety is a well-known chelating group for a variety of metal ions.

Upon deprotonation, the resulting enolate can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms. The 2,5-dimethylphenyl substituent can be used to tune the steric and electronic properties of the resulting metal complex. The steric bulk of the dimethylphenyl group could influence the coordination geometry and reactivity of the metal center, which is a key aspect of catalyst design.

Furthermore, the ester functionality provides a handle for further modification. For example, it could be converted to an amide bearing another coordinating group, leading to the formation of tridentate or tetradentate ligands. These tailored ligands could find applications in various areas of catalysis, including asymmetric synthesis, where the steric environment around the metal is critical for enantioselectivity.

Potential in Material Science: Monomers for Polymer Synthesis or Functional Organic Materials

The polyfunctionality of this compound also points to its potential utility in material science. The presence of multiple reactive sites allows for its incorporation into polymeric structures or its use as a precursor for functional organic materials.

For instance, the ester group could be involved in polymerization reactions, such as transesterification polymerization, to form polyesters. The dicarbonyl unit could also participate in polymer-forming reactions, for example, by condensation with diamines to form polyamides containing β-ketoester moieties in the backbone. The resulting polymers would possess unique properties conferred by the incorporated 2,5-dimethylphenyl group, such as increased thermal stability or altered solubility.

Moreover, the heterocyclic derivatives synthesized from this compound, such as pyrazoles and pyridines, can themselves be monomers or building blocks for functional materials. For example, conjugated polymers containing these heterocyclic units are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2,5-dimethylphenyl substituent could influence the packing and electronic properties of these materials.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound makes it an attractive substrate for the development of novel synthetic methodologies. Its polyfunctional nature allows for the exploration of new cascade or multicomponent reactions, where multiple bonds are formed in a single operation.

For example, a three-component, one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates, trimethyl phosphite, and dimethyl acetylenedicarboxylate (B1228247) has been reported for the stereoselective synthesis of cyclobutene (B1205218) derivatives. evitachem.com The development of such efficient and atom-economical reactions is a major goal in modern organic synthesis.

Furthermore, the specific substitution pattern of the 2,5-dimethylphenyl group could be exploited to control the regioselectivity or stereoselectivity of certain reactions. The steric hindrance imposed by the methyl groups could direct incoming reagents to a specific position or influence the facial selectivity of an attack on a prochiral center. Investigating the reactivity of this particular substrate in known transformations could lead to the discovery of new and synthetically useful protocols. The development of greener synthetic approaches, for instance using microwave irradiation or environmentally benign solvents, for reactions involving this compound is also an area of potential research.

Future Directions and Emerging Research Avenues for Ethyl 4 2,5 Dimethylphenyl 2,4 Dioxobutanoate

Exploration of Asymmetric Synthesis and Chiral Induction Strategies

The presence of a prochiral center in ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate offers a fertile ground for the development of asymmetric synthetic methodologies. Future research in this area could focus on establishing stereocontrol to access enantiomerically enriched or pure forms of the compound and its derivatives, which is crucial for applications in pharmaceuticals and materials science.

Key research avenues include:

Catalytic Asymmetric Hydrogenation: The reduction of the ketone functionalities presents an opportunity for asymmetric catalysis. The development of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands, could enable the stereoselective synthesis of chiral β-hydroxy esters.

Enantioselective Alkylation and Acylation: The active methylene (B1212753) group is amenable to enantioselective functionalization. The use of chiral phase-transfer catalysts or metal complexes with chiral ligands could facilitate the introduction of various substituents with high stereocontrol. acs.orgmdpi.com

Organocatalytic Approaches: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, have proven effective in the asymmetric functionalization of β-dicarbonyl compounds. acs.org Their application to this compound could provide a metal-free and environmentally benign route to chiral derivatives.

Desymmetrization Strategies: If the aromatic ring were to be further substituted to create a plane of symmetry, asymmetric desymmetrization could be a powerful tool. researchgate.netnih.govorganic-chemistry.org This could involve enzymatic reactions or the use of chiral reagents to selectively modify one of the two identical functional groups.

StrategyPotential Catalyst/ReagentTarget Chiral Moiety
Asymmetric HydrogenationChiral Ru/Rh/Ir complexesβ-hydroxy ester
Enantioselective AlkylationChiral phase-transfer catalystsα-substituted β-keto ester
Organocatalytic AdditionProline derivatives, Cinchona alkaloidsFunctionalized dicarbonyl scaffold
Asymmetric DesymmetrizationLipases, Chiral Lewis acidsStereochemically complex derivatives

Investigation of Photophysical Properties and Photoinduced Transformations

The chromophoric 2,5-dimethylphenyl group, in conjugation with the dicarbonyl moiety, suggests that this compound may possess interesting photophysical properties. A thorough investigation into its behavior upon interaction with light could unveil novel applications in photochemistry and materials science.

Future research could explore:

Absorption and Emission Spectroscopy: A detailed study of the UV-Vis absorption and fluorescence emission spectra would provide fundamental insights into the electronic transitions of the molecule. frontiersin.orgnih.govacs.org This could reveal potential applications as fluorescent probes or in organic light-emitting diodes (OLEDs). researchgate.net

Photoinduced Electron Transfer (PET): The electron-rich nature of the dimethylphenyl group and the electron-accepting character of the dicarbonyls could facilitate photoinduced electron transfer processes. Investigating these processes could lead to the development of novel photoredox catalysts or photosensitizers.

Photocycloaddition Reactions: The carbonyl groups can potentially undergo [2+2] photocycloaddition reactions with alkenes, leading to the formation of complex cyclobutane (B1203170) structures. mdpi.com Exploring these reactions could provide a synthetic route to novel polycyclic compounds.

Photoenolization and Subsequent Reactions: Upon UV irradiation, β-dicarbonyl compounds can undergo photoenolization. The resulting enol intermediates can participate in various reactions, offering pathways to unique molecular architectures.

Integration into Flow Chemistry or Continuous Manufacturing Processes

The synthesis of this compound, likely involving a Claisen condensation or a similar reaction, is well-suited for adaptation to flow chemistry and continuous manufacturing processes. nih.govmdpi.comnih.gov This transition from batch to continuous processing offers numerous advantages in terms of safety, efficiency, and scalability, particularly relevant for the production of active pharmaceutical ingredients (APIs). nih.govmdpi.comnih.govresearchgate.net

Potential research directions include:

Optimization of Synthesis in Flow Reactors: Translating the batch synthesis to a continuous flow setup would involve optimizing parameters such as reaction time, temperature, and stoichiometry to maximize yield and purity. acs.org

In-line Purification and Analysis: Integrating in-line purification techniques, such as liquid-liquid extraction or chromatography, and analytical methods, like spectroscopy, would enable a fully automated and controlled manufacturing process.

Telescoped Synthesis: A multi-step synthesis of derivatives of this compound could be "telescoped" into a single continuous process, eliminating the need for isolation of intermediates. lifescienceintegrates.com

Process ParameterBatch ManufacturingContinuous Flow Manufacturing
Reaction Volume LargeSmall, continuous
Heat Transfer Less efficientHighly efficient
Safety Higher risk with hazardous reagentsInherently safer
Scalability DifficultStraightforward ("scaling out") lifescienceintegrates.com
Process Control Manual or semi-automatedFully automated

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and molecular modeling offer powerful tools to predict the properties and reactivity of novel derivatives of this compound before their synthesis. mdpi.comresearchgate.net This in-silico approach can significantly accelerate the discovery of new compounds with desired functionalities.

Future research avenues in this area are:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its potential derivatives. mdpi.com This can help in understanding its reactivity and predicting the outcomes of various reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: If the compound or its derivatives show biological activity, QSAR models can be developed to correlate their structural features with their activity, guiding the design of more potent analogues.

Molecular Docking Simulations: For potential pharmaceutical applications, molecular docking can be used to predict the binding affinity and mode of interaction of the compound with biological targets such as enzymes or receptors.

Synergistic Approaches with Supramolecular Chemistry or Nanotechnology

The ability of the β-dicarbonyl moiety to act as a ligand for metal ions opens up possibilities for its integration into supramolecular assemblies and nanomaterials. researchgate.net

Emerging research could focus on:

Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker for the construction of MOFs with potential applications in gas storage, catalysis, and sensing.

Self-Assembled Monolayers (SAMs): Derivatives of the compound could be designed to form SAMs on various surfaces, enabling the modification of surface properties for applications in electronics or biocompatible coatings.

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, imparting specific properties or allowing for their use in targeted drug delivery or catalysis. nano.gov

Supramolecular Gels and Polymers: The non-covalent interactions of the dicarbonyl group could be exploited to form supramolecular gels or polymers with tunable properties. acs.org

Unexplored Reactivity Patterns and Novel Transformations

While the fundamental reactivity of β-keto esters is well-established, there remains significant scope for discovering novel transformations and exploring unexplored reactivity patterns of this compound. semanticscholar.orgresearchgate.nettcichemicals.com

Potential areas for investigation include:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate, and what are the critical parameters affecting yield?

  • Methodological Answer : The compound can be synthesized via Claisen-like condensation between ethyl acetoacetate derivatives and 2,5-dimethylphenyl ketones. Key parameters include temperature control (70–90°C), acid/base catalysts (e.g., H₂SO₄ or NaOEt), and stoichiometric ratios of reactants. Evidence from similar dioxobutanoate esters suggests that anhydride-mediated cyclization (e.g., using maleic anhydride) may also be viable . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl) and ketone carbonyls (δ 190–210 ppm).
  • IR : Confirm carbonyl stretches (~1700–1750 cm⁻¹ for ester and diketone groups).
  • LC-MS : Verify molecular ion peaks ([M+H]+ expected at m/z 262.3) and fragmentation patterns .
  • X-ray crystallography (advanced): Resolve crystal packing and confirm stereoelectronic effects, as demonstrated for analogous esters .

Q. How should researchers assess the chemical stability of this compound under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (likely >150°C based on similar esters ).
  • Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via HPLC, noting accelerated degradation under alkaline conditions .
  • Storage Recommendations : Store in inert atmospheres at –20°C, using amber vials to prevent photodegradation .

Advanced Questions

Q. How can computational methods like DFT be utilized to predict the reactivity of the diketone system in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron density distribution. The diketone moiety may exhibit nucleophilic reactivity at the α-carbon due to electron-withdrawing effects .
  • Frontier Molecular Orbital (FMO) Analysis : Predict sites for electrophilic attacks (e.g., HOMO localization on the aryl ring) .
  • Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent interactions, critical for reaction design .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of structurally similar dioxobutanoate esters?

  • Methodological Answer :

  • Controlled Bioassays : Compare IC₅₀ values across standardized cell lines (e.g., HepG2 for cytotoxicity) while controlling for solvent effects (DMSO vs. ethanol) .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in biological matrices, differentiating parent compound effects from degradation products .
  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents on the aryl ring) to isolate bioactive moieties .

Q. What crystallization techniques optimize single-crystal formation for X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Solvent Diffusion : Slowly diffuse hexane into a saturated ethyl acetate solution at 4°C to promote slow nucleation .
  • Seeding : Introduce microcrystals from prior trials to guide growth.
  • Temperature Gradients : Use a gradient from 25°C to –20°C over 48 hours, as applied for related esters .
  • Crystal Mounting : Flash-cool crystals in liquid N₂ after cryoprotection (e.g., Paratone-N oil) to minimize lattice distortion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.